Nordoxepin-d4 HCl
Description
Contextualization of Nordoxepin as a Key Metabolite in Pharmacological Studies
Nordoxepin, also known as N-desmethyldoxepin, is the primary and pharmacologically active metabolite of Doxepin (B10761459). nih.govpharmgkb.orgwikipedia.org Doxepin is a tricyclic antidepressant (TCA) that has been used in the treatment of major depressive disorder and anxiety. pharmgkb.orgwikipedia.org When Doxepin is administered, it undergoes extensive metabolism in the liver, primarily through the action of cytochrome P450 enzymes, particularly CYP2C19. pharmgkb.orgwikipedia.orgwikipedia.org This process involves N-demethylation, which converts Doxepin into Nordoxepin. pharmgkb.orgwikipedia.org
Given its active role and distinct pharmacokinetic profile, the accurate measurement of Nordoxepin concentrations in biological samples, such as plasma and urine, is crucial in pharmacological and pharmacokinetic studies. nih.govhumanjournals.com These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Doxepin, assess bioequivalence between different formulations, and explore the relationship between drug concentration and clinical outcomes. nih.govresearchgate.net The simultaneous quantification of both Doxepin and Nordoxepin provides a more complete picture of the drug's behavior in the body. nih.govg-standaard.nl
Fundamental Principles and Advantages of Deuterium-Labeled Compounds in Research
Isotopically labeled compounds are molecules in which one or more atoms have been replaced by an isotope of that atom. Deuterium (B1214612) (²H or D), a stable (non-radioactive) isotope of hydrogen, is commonly used for this purpose. clearsynth.com A deuterium-labeled compound, such as Nordoxepin-d4 HCl, is chemically identical to its unlabeled counterpart (the analyte) but has a higher molecular weight. This mass difference is the key to its utility in modern analytical methods, especially mass spectrometry (MS). scioninstruments.com
The primary application for deuterium-labeled compounds is as internal standards (IS) in quantitative analysis. clearsynth.comscioninstruments.com An internal standard is a substance with similar physicochemical properties to the analyte that is added in a known quantity to all samples (calibrators, quality controls, and unknowns) before processing. nih.gov Its purpose is to correct for the variability that can occur during sample preparation and analysis. scioninstruments.com
The advantages of using a deuterium-labeled internal standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), are significant:
Correction for Matrix Effects : Biological samples (like plasma or urine) are complex matrices. Other components in the matrix can interfere with the ionization of the analyte in the mass spectrometer's source, either suppressing or enhancing the signal. This "matrix effect" can lead to inaccurate quantification. Because a deuterated IS is chemically almost identical to the analyte, it experiences the same matrix effects, allowing for accurate correction. clearsynth.comscioninstruments.com
Compensation for Procedural Losses : During multi-step sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), some amount of the analyte can be lost. nih.govresearchgate.net A deuterated IS will be lost at a proportional rate, enabling the ratio of the analyte signal to the IS signal to remain constant, thus ensuring accurate quantification despite variations in recovery. nih.gov
Improved Precision and Accuracy : By accounting for variations in extraction efficiency, matrix effects, and instrument response, deuterated internal standards significantly improve the precision, accuracy, and robustness of an analytical method. clearsynth.comresearchgate.net They are considered the "gold standard" for quantitative LC-MS/MS bioanalysis. nih.gov
Co-elution with Analyte : In liquid chromatography, the deuterated standard typically co-elutes with the unlabeled analyte. While they are not separated chromatographically, the mass spectrometer can easily distinguish them based on their mass-to-charge (m/z) ratio. foodriskmanagement.com
Rationale for the Specific Utilization of this compound as a Research Tool
The specific use of this compound as a research tool stems directly from the principles outlined above. It is designed to be the ideal internal standard for the quantification of Nordoxepin in complex biological matrices.
When researchers conduct pharmacokinetic studies or therapeutic drug monitoring for Doxepin, they need to measure both the parent drug and its active metabolite, Nordoxepin, with high sensitivity and accuracy. nih.govrsc.org LC-MS/MS is the method of choice for this type of analysis due to its high selectivity and sensitivity, capable of detecting concentrations at the picogram per milliliter (pg/mL) level. nih.govresearchgate.net
In developing such an assay, an internal standard is essential. While a structural analogue could be used, a stable isotope-labeled (SIL) internal standard like this compound is superior. nih.gov Its behavior during sample extraction and ionization almost perfectly mimics that of the endogenous Nordoxepin being measured. scioninstruments.com This ensures the highest possible accuracy and precision in the results.
For example, in a bioequivalence study comparing a new formulation of Doxepin to an existing one, regulatory bodies require highly accurate measurements of both Doxepin and Nordoxepin in plasma over time. nih.govfda.gov The use of this compound as an internal standard helps ensure that the resulting data is reliable and meets stringent validation criteria for accuracy and precision. nih.gov The mass spectrometer monitors the specific mass transition for Nordoxepin (e.g., m/z 266.0 → 107.0) and a different, specific mass transition for this compound. nih.govresearchgate.net The ratio of the analyte's response to the internal standard's response is then used to calculate the exact concentration of Nordoxepin in the sample. clearsynth.com This makes this compound an indispensable tool for pharmaceutical development, clinical pharmacology, and forensic toxicology.
Data Tables
Table 1: Chemical Properties of Nordoxepin and this compound
| Property | Nordoxepin Hydrochloride | Nordoxepin-d4 Hydrochloride |
| Synonyms | N-Desmethyldoxepin HCl | Deuterated Nordoxepin HCl |
| Molecular Formula | C₁₈H₂₀ClNO | C₁₈H₁₆D₄ClNO |
| Molecular Weight | 301.81 g/mol | ~305.84 g/mol |
| CAS Number | 2887-91-4 | 2249819-14-3 |
| Appearance | White to off-white powder | White to off-white solid |
Data sourced from references medchemexpress.comchemicalbook.comsigmaaldrich.com
Table 2: Example Mass Spectrometry Transitions in Bioanalytical Methods
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Doxepin | 280.1 | 107.0 |
| Nordoxepin | 266.0 | 107.0 |
This table illustrates typical mass-to-charge ratios used for detection in LC-MS/MS assays. The internal standard, this compound, would have a different precursor ion mass due to the four deuterium atoms, allowing it to be distinguished from the unlabeled Nordoxepin. Data sourced from references nih.govresearchgate.net.
Properties
Molecular Formula |
C18H15D4NO.HCl |
|---|---|
Molecular Weight |
305.84 |
Origin of Product |
United States |
Synthesis and Advanced Analytical Characterization of Nordoxepin D4 Hcl
Methodologies for the Chemical Synthesis of Deuterated Nordoxepin Hydrochlorides
The synthesis of nordoxepin-d4 hydrochloride typically begins with the demethylation of its precursor, doxepin (B10761459) hydrochloride. A common and efficient method involves a multi-step process that ensures high purity and yield.
A patented method outlines a process starting with the acylation of doxepin hydrochloride. In this step, doxepin hydrochloride is dissolved in a solvent like dichloromethane. Subsequently, chloroformic acid-2,2,2-trichloroethyl ester is introduced in the presence of an organic base, such as N,N-diisopropylethylamine, under controlled temperature conditions (0–5 °C).
The next crucial step is the reduction of the intermediate compound. This is achieved using zinc powder in the presence of a weak acid, like glacial acetic acid or sodium dihydrogen phosphate. The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) at a temperature ranging from 20–60°C. This process effectively removes the methyl group, yielding the nordoxepin base.
Finally, the nordoxepin base is converted to its hydrochloride salt. This is accomplished by dissolving the base in a suitable solvent, like isopropanol, and treating it with saturated hydrochloric acid until the pH reaches approximately 2. This acidification results in the precipitation of nordoxepin hydrochloride. The incorporation of deuterium (B1214612) atoms is achieved by using deuterated reagents during the synthesis process.
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| Acylation | Doxepin hydrochloride, chloroformic acid-2,2,2-trichloroethyl ester, N,N-diisopropylethylamine, 0–5°C | Formation of an intermediate for demethylation |
| Reduction | Intermediate compound, zinc powder, glacial acetic acid or sodium dihydrogen phosphate, 20–60°C | Removal of the methyl group to form nordoxepin |
| Salt Formation | Nordoxepin base, saturated hydrochloric acid in isopropanol, pH ~2 | Conversion to the stable hydrochloride salt |
Comprehensive Spectroscopic and Chromatographic Techniques for Identity and Purity Confirmation of Nordoxepin-d4 HCl
A suite of advanced analytical techniques is employed to confirm the identity, purity, and isotopic labeling of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for verifying the successful incorporation of deuterium atoms into the nordoxepin structure. In ¹H NMR, the absence of signals at specific chemical shifts where protons would normally appear confirms their replacement by deuterium. Deuterated solvents such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD) are used to dissolve the sample without interfering with the analysis. labinsights.nltcichemicals.com The certificate of analysis for this compound typically includes the actual lot's NMR spectra to validate its identity and the extent of deuteration. bdg.co.nz
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a critical method for assessing the purity of this compound. sigmaaldrich.com This technique separates the compound from any impurities, with purity levels for analytical standards generally expected to be ≥98%. bdg.co.nzsigmaaldrich.com
A typical HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. researchgate.netjapsonline.com Detection is often performed using a UV detector. researchgate.net For instance, a method for related compounds used a gradient program with a Waters Xterra RP18 column and detection at 207 nm. usp.org The stability of the compound in solution is also important for accurate analysis, and Nordoxepin-d4 has shown good stability for over 48 hours at 4°C.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Genesis C18 or Waters Xterra RP18 | researchgate.netusp.org |
| Mobile Phase | Acetonitrile and 0.1 M ammonium acetate (1:1 v/v) | researchgate.net |
| Detection | UV at 254 nm or 207 nm | researchgate.netusp.org |
| Flow Rate | 1.0 mL/min | usp.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is essential for confirming the molecular weight of this compound and analyzing its fragmentation patterns. medchemexpress.com The incorporation of four deuterium atoms results in a specific mass shift compared to the unlabeled compound, providing definitive evidence of deuteration. The molecular weight of this compound is approximately 305.84 g/mol . bdg.co.nzlgcstandards.com This technique is also invaluable for detecting any potential degradation products, ensuring the integrity of the reference material.
Role of this compound as a Certified Reference Material (CRM) in Analytical Science
This compound serves as a Certified Reference Material (CRM) in various fields of analytical science, including clinical toxicology, forensic analysis, and pharmaceutical research. sigmaaldrich.comsigmaaldrich.com Its primary application is as an internal standard in quantitative analyses, particularly in isotope dilution mass spectrometry. medchemexpress.comsigmaaldrich.com
Applications of Nordoxepin D4 Hcl in Cutting Edge Analytical Methodologies
Central Role as a Stable Isotope Labeled Internal Standard (SIL-IS) in Quantitative Analysis
Nordoxepin-d4 HCl, a deuterium-labeled version of nordoxepin, is a crucial tool in analytical research. It primarily functions as an internal standard in sophisticated analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This enables highly accurate studies of how drugs are processed and metabolized in the body. The presence of four deuterium (B1214612) atoms provides stability and minimizes interference during analysis, making it essential for pharmaceutical and forensic research.
In quantitative analysis, an internal standard is a known amount of a substance added to a sample to aid in measurement. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the preferred choice for mass spectrometry-based methods. acanthusresearch.comsilantes.com These standards are chemically almost identical to the substance being analyzed (the analyte). lgcstandards.com
The key advantage of a SIL-IS is that its heavier isotopes give it a different mass, allowing it to be distinguished from the analyte by the mass spectrometer. acanthusresearch.com Because they behave so similarly during sample preparation and analysis, any variations that occur will affect both the analyte and the internal standard equally. lgcstandards.com By measuring the ratio of the analyte to the internal standard, researchers can correct for potential errors, leading to more accurate and reproducible results. acanthusresearch.comwaters.com This technique is widely recognized for improving the reliability of LC-MS/MS assays. acanthusresearch.com
A significant challenge in analyzing biological samples like blood or urine is the "matrix effect". nih.gov This occurs when other components in the sample interfere with the ionization of the analyte, leading to inaccurate measurements. nih.govoup.com These effects can either suppress or enhance the signal of the substance being analyzed. nih.gov
Using a stable isotope-labeled internal standard like this compound is a highly effective way to counteract matrix effects. nih.govnih.gov Since the SIL-IS has nearly identical physical and chemical properties to the analyte, it is affected by the matrix in the same way. waters.comnih.gov This means that any signal enhancement or suppression will be similar for both the analyte and the internal standard. nih.gov By using the ratio of the two signals for quantification, the impact of the matrix effect is significantly reduced, ensuring the accuracy of the results. waters.com However, it is important that the SIL-IS and the analyte elute at the same time from the chromatography column for this compensation to be effective. oup.com
Principles of Internal Standardization in Mass Spectrometry for Enhanced Accuracy and Precision
Development and Rigorous Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
This compound is instrumental in the creation and validation of LC-MS/MS methods for quantifying nordoxepin in biological samples. These assays are essential for clinical and forensic toxicology. oup.com
Effective separation of the analyte from other components in a sample is critical. semanticscholar.org Techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly used. researchgate.net UPLC, with its smaller particle columns, often provides better separation and faster analysis times. researchgate.net
The choice of the analytical column and mobile phase is crucial for achieving good separation. semanticscholar.orguantwerpen.be For instance, a C18 column is frequently used for the analysis of nordoxepin and related compounds. researchgate.netuantwerpen.beresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve the peak shape and ionization efficiency. semanticscholar.orgresearchgate.netnih.gov
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers high selectivity and sensitivity for detecting and quantifying compounds. oup.commdpi.com Positive electrospray ionization (ESI) is a common technique used for analytes like nordoxepin, which readily form positive ions. nih.govmdpi.com
For quantification, multiple reaction monitoring (MRM) is a widely used mode. nih.govresearchgate.net In MRM, specific precursor ions are selected and fragmented, and then specific product ions are monitored. researchgate.net This process is highly specific to the analyte and its internal standard, significantly reducing background noise and improving sensitivity. oup.com For nordoxepin, a common precursor-to-product ion transition is m/z 266.0 → 107.0. researchgate.netnih.govresearchgate.net
Before analysis, samples must be prepared to remove interfering substances and concentrate the analytes. researchgate.net Common techniques include:
Protein Precipitation: A simple method where a solvent like acetonitrile is added to precipitate proteins. thermofisher.comwaters.com The supernatant is then analyzed. waters.com
Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix by partitioning them into an immiscible organic solvent. semanticscholar.orgresearchgate.netnih.gov
Solid-Phase Extraction (SPE): A highly effective method that uses a solid sorbent to isolate and concentrate analytes, providing a cleaner sample for analysis. oup.comresearchgate.netrsc.org
The choice of method depends on the specific requirements of the analysis. researchgate.net In all cases, this compound is added at the beginning of the sample preparation process to account for any loss of the analyte during extraction. thermofisher.com
Data Tables
Table 1: Example MRM Transitions for Nordoxepin and its Internal Standard The following are example values and may differ based on the specific instrument and conditions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Nordoxepin | 266.0 | 107.0 | nih.govresearchgate.net |
| Desipramine (IS) | 267.1 | 72.1 | nih.govresearchgate.net |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages |
| Protein Precipitation | Simple, fast, and inexpensive. thermofisher.comwaters.com | Can result in less clean samples and significant matrix effects. thermofisher.com |
| Liquid-Liquid Extraction | Provides cleaner extracts than protein precipitation. semanticscholar.org | More time-consuming and uses organic solvents. rsc.org |
| Solid-Phase Extraction | Yields very clean extracts and allows for high concentration of the analyte. oup.comrsc.org | Can be more costly and complex to develop. rsc.org |
Methodological Validation Parameters for Research Applications (e.g., Linearity, Sensitivity, Reproducibility, Accuracy, Recovery, Matrix Factor)
The reliability and validity of any analytical method are paramount in research, ensuring that the data generated is accurate and reproducible. When this compound is used as an internal standard in quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the method must undergo rigorous validation. This process assesses several key parameters to demonstrate its suitability for the intended application, such as quantifying nordoxepin in biological matrices. Deuterated standards like this compound are instrumental in this process, as they help to correct for variability during sample preparation and analysis, thereby enhancing accuracy and reproducibility. medchemexpress.com
Linearity
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. For methods quantifying nordoxepin, linearity is typically established by preparing a series of calibration standards and analyzing them. The response is then plotted against the concentration, and a linear regression is performed.
In a highly sensitive LC-MS/MS method developed for the simultaneous determination of doxepin (B10761459) and its metabolite nordoxepin in human plasma, a linear dynamic range for nordoxepin was established from 5.00 to 1300 pg/mL. nih.gov The method showed excellent linearity, with a mean correlation coefficient (r²) of 0.9993. nih.gov The mean linear equation was calculated as y = (0.00117 ± 0.00021)x + (0.00026 ± 0.00002), where 'y' represents the peak area ratio of the analyte to the internal standard and 'x' is the analyte concentration. nih.gov Similarly, validation studies for the parent compound, doxepin, often show correlation coefficients (r²) of ≥ 0.999, which is a common acceptance criterion for bioanalytical methods. usp.orgsigmaaldrich.com
Table 1: Linearity Parameters for Nordoxepin Analysis
| Parameter | Value | Reference |
|---|---|---|
| Concentration Range | 5.00–1300 pg/mL | nih.gov |
| Correlation Coefficient (r²) | ≥ 0.9993 | nih.govresearchgate.net |
Sensitivity
The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. In the context of bioequivalence and pharmacokinetic studies, high sensitivity is crucial for accurately measuring low concentrations of metabolites.
For the LC-MS/MS assay of nordoxepin in human plasma, the lower limit of quantitation (LLOQ) was established at 5.00 pg/mL, with a signal-to-noise ratio (S/N) of ≥ 15. nih.gov This level of sensitivity is a significant improvement over older methods, which had LLOQs in the range of 0.25–100 ng/mL. nih.govresearchgate.net
Reproducibility and Accuracy
Reproducibility (expressed as precision) measures the closeness of agreement between repeated measurements of the same sample, while accuracy reflects how close the measured value is to the true value. These are typically assessed at different concentration levels (e.g., LLOQ, low, medium, and high quality control samples) both within a single analytical run (intra-batch) and across different runs (inter-batch).
In a validated method for nordoxepin, the intra-batch precision, measured as the coefficient of variation (%CV), ranged from 1.0% to 8.3%. nih.gov The intra-batch accuracy was found to be between 93.1% and 104.0%. nih.gov For inter-batch experiments, the precision (%CV) was between 3.4% and 7.2%, with accuracy ranging from 91.7% to 101.0%. nih.gov These values are well within the typical acceptance criteria for bioanalytical method validation, which generally require %CV to be ≤15% and accuracy to be within 85-115% (or 80-120% for LLOQ).
Table 2: Reproducibility and Accuracy Data for Nordoxepin Quantification
| Parameter | Quality Control Level | Precision (% CV) | Accuracy (%) | Reference |
|---|---|---|---|---|
| Intra-Batch | LLOQ, LQC, MQC, HQC | 1.0% to 8.3% | 93.1% to 104.0% | nih.gov |
| Inter-Batch | LLOQ, LQC, MQC, HQC | 3.4% to 7.2% | 91.7% to 101.0% | nih.gov |
Recovery and Matrix Factor
Recovery refers to the efficiency of the extraction process, indicating the percentage of the analyte that is successfully recovered from the biological matrix during sample preparation. High and consistent recovery is desirable for a reliable method. For nordoxepin, a liquid-liquid extraction procedure yielded an extraction recovery ranging from 88.0% to 99.1% across various quality control levels. nih.govresearchgate.net
The Matrix Factor is a quantitative measure of the matrix effect, which is the suppression or enhancement of the analytical signal due to co-eluting, interfering substances from the biological sample (e.g., plasma, urine). The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects. medchemexpress.com This is because the deuterated standard co-elutes with the non-labeled analyte and experiences similar signal suppression or enhancement, allowing for an accurate ratio-based quantification. In studies validating methods for nordoxepin, the matrix effect has been found to be non-significant, ensuring that the accuracy of the measurements is not compromised by the sample matrix. nih.govresearchgate.net
Table 3: Recovery and Matrix Effect for Nordoxepin
| Parameter | Result | Significance | Reference |
|---|---|---|---|
| Extraction Recovery | 88.0% – 99.1% | High and consistent recovery ensures minimal analyte loss during sample preparation. | nih.govresearchgate.net |
| Matrix Effect | Non-significant | The use of a deuterated internal standard effectively compensates for any potential signal suppression or enhancement from the biological matrix. | medchemexpress.comnih.gov |
Nordoxepin D4 Hcl in Pre Clinical and Mechanistic Investigations
Elucidation of Nordoxepin Metabolic Pathways Utilizing Deuterated Analogs in Non-Human Biological Systems
Deuterated analogs of nordoxepin, such as Nordoxepin-d4 HCl and Nordoxepin-d3 hydrochloride, serve as critical tracers in understanding the complex metabolic fate of nordoxepin. medchemexpress.commedchemexpress.com By using these labeled compounds, researchers can differentiate between endogenous compounds and administered substances, precisely quantify metabolites, and reconstruct metabolic pathways in biological systems. medchemexpress.com This is particularly useful in studies involving complex matrices or when investigating minor metabolic routes. medchemexpress.com
Investigation of Specific Cytochrome P450 Isoenzymes (e.g., CYP2C19, CYP2D6, CYP1A2, CYP2C9) Involved in Nordoxepin Biotransformation
The biotransformation of nordoxepin and its formation from doxepin (B10761459) are primarily mediated by cytochrome P450 (CYP) enzymes. Nordoxepin is formed from doxepin mainly through the action of CYP2C19, which contributes over 50% of the demethylation activity. wikipedia.orgwikipedia.orgpgkb.org CYP1A2 and CYP2C9 also contribute to this metabolic pathway, albeit to a lesser extent. wikipedia.orgwikipedia.orgpgkb.org CYP2D6 and CYP3A4 are not considered significantly involved in the N-demethylation of doxepin to nordoxepin. wikipedia.orgwikipedia.orgpgkb.org
Nordoxepin itself undergoes further metabolism, primarily hydroxylation, which is mainly mediated by CYP2D6. wikipedia.orgwikipedia.orgg-standaard.nlpharmgkb.org In vitro studies using human liver microsomes and recombinant CYP enzymes have confirmed the involvement of these specific isoenzymes in the metabolism of doxepin and nordoxepin. service.gov.uknih.govcaldic.com For instance, in vitro data suggests contributions of CYP1A2, CYP3A4, CYP2C9, CYP2C19, and CYP2D6 to the biotransformation of doxepin. nih.govcaldic.com Specifically, CYP2D6 has been identified as a major oxidative enzyme in doxepin metabolism, predominantly catalyzing hydroxylation with a preference for the E-isomers of both doxepin and N-desmethyldoxepin (nordoxepin). service.gov.ukcaldic.com
The use of deuterated nordoxepin in these studies allows for more accurate quantification of the enzyme-specific metabolic rates, especially in complex in vitro systems like liver microsomes where multiple enzymes are present. By spiking reactions with a known amount of deuterated internal standard, variations in sample preparation and matrix effects during mass spectrometry analysis can be minimized, leading to more reliable data on the contribution of individual CYP enzymes. medchemexpress.com
Studies on the Stereoselective Metabolism of Nordoxepin's E/Z Isomers
Nordoxepin exists as a mixture of E (trans) and Z (cis) stereoisomers, similar to its parent compound, doxepin. wikipedia.orgwikipedia.org While pharmaceutical doxepin is typically supplied in an approximate 85:15 ratio of E and Z isomers, respectively, plasma concentrations of nordoxepin stereoisomers often approach a 1:1 ratio. wikipedia.orgwikipedia.org This shift in the isomer ratio is a result of stereoselective metabolism by cytochrome P450 enzymes. wikipedia.org
In vitro studies have demonstrated that the metabolism of doxepin and nordoxepin is highly stereoselective. wikipedia.orgcaldic.comnih.gov For example, hydroxylation mediated by CYP2D6 shows an exclusive preference for the E-isomers of both doxepin and N-desmethyldoxepin. service.gov.ukcaldic.com The relatively faster metabolism of the E-isomeric forms compared to the Z-isomers by certain pathways can lead to the observed enrichment of the Z-N-desmethyldoxepin in vivo. service.gov.ukcaldic.comnih.gov
Studies using liver microsomes have shown that the rate of Z-doxepin N-demethylation can exceed that of E-doxepin at higher concentrations, and Eadie-Hofstee plots indicate the involvement of several enzymes in N-demethylation. service.gov.ukcaldic.com The application of deuterated nordoxepin isomers (if available and synthesized) would further refine the understanding of these stereoselective metabolic pathways by allowing for the precise quantification of the formation and elimination rates of each individual isomer.
Identification and Quantification of Novel or Minor Metabolites Using Deuterated Tracers
Beyond the major metabolic pathways, nordoxepin can be transformed into various other metabolites, including glucuronide conjugates and hydroxylated forms. wikipedia.orgwikipedia.orgg-standaard.nlpharmgkb.org The complete in vivo metabolic profile of doxepin and its metabolites in humans is not always fully understood, and there may be other circulating metabolites in significant quantities. fda.gov
Deuterated tracers like this compound are particularly valuable for identifying and quantifying novel or minor metabolites that may be present at low concentrations. medchemexpress.com By administering a known amount of the labeled parent compound, researchers can use highly sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify metabolites based on their unique mass-to-charge ratios, which will be shifted due to the incorporated deuterium (B1214612) atoms. medchemexpress.com This approach allows for the differentiation of metabolites arising from the administered dose from any endogenous compounds or background noise. medchemexpress.com Isotope dilution mass spectrometry (ID-MS) using deuterated standards is a recommended protocol for accurate quantification of compounds in pharmacokinetic studies, helping to correct for potential ion suppression or enhancement effects.
Application in In Vitro Enzymatic Reaction Systems
In vitro enzymatic reaction systems, such as those utilizing isolated enzymes, liver microsomes, or hepatocytes, are essential tools for dissecting the specific metabolic transformations of nordoxepin and identifying the enzymes involved. service.gov.uknih.govcaldic.com Deuterated nordoxepin is widely used in these systems as a substrate or an internal standard.
When used as a substrate, deuterated nordoxepin allows for the tracking of the metabolic reaction by monitoring the formation of labeled metabolites. This is particularly useful when studying reactions catalyzed by specific recombinant enzymes or when investigating the metabolic capacity of liver microsomes from different species or with varying enzyme activities. medchemexpress.com
As an internal standard, deuterated nordoxepin (or a deuterated analog of a metabolite) is added to in vitro incubation mixtures before extraction and analysis. This helps to control for variability in sample processing and instrumental analysis, leading to more accurate and reproducible measurements of metabolite formation or substrate depletion rates. medchemexpress.com Studies examining the stereoselective metabolism of doxepin and nordoxepin have successfully employed in vitro systems with human liver microsomes and recombinant CYP2D6, quantifying metabolites using techniques like gas chromatography-mass spectrometry. service.gov.ukcaldic.com
Pharmacokinetic Studies of Nordoxepin in Animal Models and In Vitro Systems
Pharmacokinetic studies investigate how a compound is absorbed, distributed, metabolized, and eliminated by an organism. In pre-clinical research, animal models and in vitro systems are used to understand these processes before studies in humans. Deuterated nordoxepin plays a crucial role in these investigations by enabling accurate quantification and tracking of the compound and its metabolites. medchemexpress.com
Assessment of Compound Distribution, Biotransformation, and Elimination Kinetics in Pre-clinical Models
Pre-clinical pharmacokinetic studies in animal models, such as rats, rabbits, guinea pigs, and dogs, provide valuable insights into the in vivo behavior of nordoxepin. nih.govfda.gov These studies assess parameters such as absorption, distribution into various tissues (including the brain), metabolic conversion, and routes and rates of elimination. fda.govdrugbank.com
Early drug metabolism studies with doxepin in rats and dogs indicated that doxepin is well absorbed orally, and both doxepin and nordoxepin appear in the blood. fda.gov While numerous metabolites were observed in the liver and urine, only doxepin and nordoxepin were consistently found in the rat brain. fda.gov This suggests that nordoxepin, as an active metabolite, can cross the blood-brain barrier in these models.
Animal studies have shown that plasma exposures (Cmax and AUC) of nordoxepin increase with dose and repeated administration. fda.gov Qualitative similarities in the in vivo metabolism of doxepin between animals and humans have been suggested in published literature. fda.gov Nordoxepin is eliminated from the body, primarily in the urine, mainly in the form of glucuronide conjugates. wikipedia.orgwikipedia.orgdrugbank.com Less than 3% of a doxepin dose is typically excreted in the urine as unchanged parent compound or nordoxepin. drugbank.comnih.gov
The elimination half-life of nordoxepin in humans is reported to be approximately 31 hours, which is significantly longer than that of doxepin (around 15-18 hours). wikipedia.orgwikipedia.orgdrugbank.comnih.gov While specific half-life and clearance data for nordoxepin in various animal models were not extensively detailed in the provided search results, the use of deuterated nordoxepin in such studies would allow for precise determination of these pharmacokinetic parameters in different species. medchemexpress.com This data is crucial for understanding interspecies differences in nordoxepin disposition and for extrapolating findings to humans.
In vitro systems, such as liver microsomes and tissue slices from different animal species, are also used in pharmacokinetic studies to assess metabolic stability and identify potential metabolic pathways relevant to each species. The application of deuterated nordoxepin in these in vitro models allows for controlled experiments to compare metabolic rates and metabolite profiles across species. medchemexpress.com
Here is an interactive table summarizing some key metabolic enzyme contributions based on the search results:
| Enzyme | Role in Doxepin/Nordoxepin Metabolism | Contribution | Source(s) |
| CYP2C19 | Primary enzyme for N-demethylation of doxepin to nordoxepin | >50% of demethylation activity | wikipedia.orgwikipedia.orgpgkb.org |
| CYP2D6 | Primary enzyme for hydroxylation of doxepin and nordoxepin | Major oxidative enzyme, prefers E-isomers | wikipedia.orgwikipedia.orgg-standaard.nlpharmgkb.orgservice.gov.ukcaldic.com |
| CYP1A2 | Minor contribution to doxepin N-demethylation | Involved to a lesser extent | wikipedia.orgwikipedia.orgpgkb.org |
| CYP2C9 | Minor contribution to doxepin N-demethylation | Involved to a lesser extent | wikipedia.orgwikipedia.orgpgkb.org |
| CYP3A4 | Not significantly involved in doxepin N-demethylation; minor involvement in doxepin metabolism overall | Not significantly involved in N-demethylation | wikipedia.orgwikipedia.orgpgkb.orgpharmgkb.org |
Here is an interactive table summarizing pharmacokinetic parameters for Nordoxepin (primarily human data from search results, as specific animal data for this compound was not detailed):
| Parameter | Value (Human) | Notes | Source(s) |
| Elimination Half-Life | Approximately 31 hours | Significantly longer than doxepin | wikipedia.orgwikipedia.orgdrugbank.comnih.gov |
| Volume of Distribution | Approximately 11,930 L | Indicates extensive tissue binding (data for doxepin, likely similar) | nih.gov |
| Protein Binding | Approximately 76% | drugbank.com | |
| Excretion | Primarily in urine | Mainly as glucuronide conjugates | drugbank.com |
Comparative Pharmacokinetic Analyses with Unlabeled Nordoxepin in Controlled Experimental Settings
In controlled experimental settings, comparative pharmacokinetic analyses aim to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of a compound. This compound plays a significant role in such studies involving unlabeled Nordoxepin by serving as a highly reliable internal standard for bioanalytical method validation and sample analysis. medchemexpress.comsigmaaldrich.comzu.edu.pkresearchgate.netcqvip.comnih.gov
The use of this compound as an internal standard in LC-MS/MS methods allows for precise quantification of Nordoxepin in biological samples obtained from pre-clinical pharmacokinetic studies. zu.edu.pkresearchgate.netnih.gov By adding a known quantity of the labeled standard to samples, researchers can account for potential variations during sample preparation, matrix effects, and instrument variability, thereby improving the accuracy and reliability of the pharmacokinetic data obtained for unlabeled Nordoxepin. medchemexpress.com
Nordoxepin itself is known to have an elimination half-life of approximately 31 hours in humans, which is significantly longer than that of its parent drug, doxepin (mean 17 hours). wikipedia.org Its pharmacokinetic profile can be influenced by factors such as CYP2D6 genotype, which affects plasma concentrations and the area under the curve (AUC) of Nordoxepin. pharmgkb.org While specific comparative pharmacokinetic data tables detailing differences between Nordoxepin-d4 and unlabeled Nordoxepin in controlled experimental settings were not extensively detailed in the provided sources, the fundamental application of Nordoxepin-d4 as an internal standard in these studies is well-established for accurate quantification of the unlabeled compound. medchemexpress.comzu.edu.pkresearchgate.netnih.gov This accurate quantification is a prerequisite for characterizing the pharmacokinetic behavior of Nordoxepin, including its half-life, clearance, and exposure levels, and for conducting comparative analyses under different experimental conditions or across different biological systems.
Theoretical and Mechanistic Studies of Nordoxepin's Molecular Interactions
Isotope-labeled compounds are valuable tools in mechanistic studies aimed at elucidating the molecular interactions of drugs and metabolites, including their binding dynamics with receptors and their effects on enzyme activity. medchemexpress.com
Investigation of Ligand-Receptor Binding Dynamics and Affinity (in vitro competition binding assays)
In vitro competition binding assays are fundamental techniques used to evaluate the affinity and binding kinetics of a ligand to its target receptor. medchemexpress.com Isotope-labeled compounds can be employed in these assays as radioligands or as competitors to determine the binding parameters of unlabeled compounds. medchemexpress.com
Nordoxepin is known to interact with a variety of receptors, contributing to the pharmacological effects of doxepin. These targets include high-affinity binding to histamine (B1213489) H1 and H2 receptors, as well as moderate affinity for 5-HT receptors (2A and 2C), α-adrenergic receptors (1B, 2B, and 2C), and muscarinic ACh receptors (1, 2, 3, 4, and 5). pharmgkb.orgfda.gov Furthermore, Nordoxepin is recognized as a more potent and selective norepinephrine (B1679862) reuptake inhibitor compared to doxepin. wikipedia.org
While the provided information highlights the utility of isotope-labeled compounds in competition binding experiments to assess receptor affinity and binding kinetics medchemexpress.com, specific data from studies utilizing this compound directly in such assays were not detailed. However, based on its nature as a labeled analog, Nordoxepin-d4 could theoretically be used in in vitro competition binding assays, either as a labeled ligand (if appropriately prepared with a higher specific activity isotope) or as a competitor against a known radioligand, to study the binding characteristics of Nordoxepin at its various receptor targets. This application would allow for precise quantification of the labeled or unlabeled compound in binding experiments, contributing to a better understanding of Nordoxepin's ligand-receptor interactions.
Characterization of Enzyme Inhibition or Activation Profiles in Cellular and Subcellular Systems
The metabolism of drugs and metabolites by enzymes is a critical aspect of pharmacokinetics and can influence their efficacy and duration of action. Isotope-labeled compounds can be used in studies to investigate metabolic pathways and characterize the activity of enzymes involved in these processes in cellular and subcellular systems. medchemexpress.com
Nordoxepin is a key metabolite formed from doxepin primarily through the action of cytochrome P450 (CYP) enzymes. CYP2C19 is the major enzyme responsible for the N-demethylation of doxepin to nordoxepin, contributing over 50% to this metabolic step. wikipedia.orgwordpress.com Other enzymes, such as CYP1A2 and CYP2C9, are involved to a lesser extent, while CYP2D6 and CYP3A4 are not significantly involved in the formation of nordoxepin from doxepin. wikipedia.org Subsequent metabolism of nordoxepin, specifically hydroxylation, is mainly mediated by CYP2D6. wikipedia.org Both doxepin and nordoxepin can also undergo glucuronidation. wikipedia.org
The use of stable isotope markers in cellular or enzymatic reactions allows for precise control of compound concentration and exposure time, facilitating the study of metabolic reactions and enzyme activities. medchemexpress.com By using Nordoxepin-d4, researchers can potentially track the metabolic fate of Nordoxepin and investigate the activity of the specific enzymes involved in its biotransformation within cellular or subcellular systems (e.g., liver microsomes or recombinant enzyme systems). Although specific data demonstrating the use of this compound to characterize detailed enzyme inhibition or activation profiles were not provided in the search results, its application as a tracer or internal standard in such studies would enable accurate measurement of Nordoxepin metabolism and the evaluation of factors influencing enzymatic activity.
The primary enzymes involved in the metabolism of Nordoxepin are summarized in the table below:
| Metabolic Step | Primary Enzymes Involved |
| Formation from Doxepin | CYP2C19 (>50%), CYP1A2, CYP2C9 |
| Hydroxylation | CYP2D6 |
| Conjugation | UGTs (Glucuronidation) |
This table is based on the metabolic pathways of Nordoxepin as described in the literature. wikipedia.orgwordpress.com
Future Directions and Emerging Research Avenues for Deuterated Nordoxepin
Integration of Nordoxepin-d4 HCl in Advanced Metabolomics and Proteomics Research
The integration of this compound in advanced metabolomics and proteomics research primarily leverages its utility as a stable isotope-labeled compound. Stable isotope tracing allows researchers to track the fate of specific atoms within metabolic pathways, providing insights into cellular metabolic networks, identifying key metabolic nodes, and elucidating regulatory mechanisms lgcstandards.combdg.co.nzscbt.com. By introducing Nordoxepin-d4 into a biological system, researchers can differentiate the administered compound and its deuterated metabolites from endogenous substances using mass spectrometry (MS) nih.govlgcstandards.com. This distinction is crucial for accurate quantification and for studying the biotransformation pathways of nordoxepin without interference from naturally occurring compounds lgcstandards.com.
In metabolomics, this compound can serve as a highly effective internal standard for the quantitative analysis of nordoxepin and its metabolites in complex biological matrices such as plasma, urine, or tissue extracts nih.gov. The ideal internal standard closely mimics the analyte in chemical properties, extraction efficiency, and ionization response in MS, while being distinguishable by mass nih.gov. Deuterated analogs like this compound fulfill these criteria, enabling accurate and reproducible quantification by compensating for matrix effects and variations in sample processing and instrument performance nih.govnih.gov.
While the primary application of deuterated compounds in 'omics' research is often in metabolomics for quantitative analysis and metabolic tracing, their integration into proteomics is less direct. However, insights gained from studying drug metabolism using deuterated standards in metabolomics can inform proteomics studies by identifying metabolic enzymes or transporters involved in the drug's pathway, which can then be targeted for proteomic analysis. Stable isotope labeling can also be applied in proteomics (e.g., SILAC), but this compound's direct role is centered on small molecule analysis.
The use of this compound in stable isotope analytical metabolomics (SIRM) allows for the precise tracking and quantification of individual atoms in metabolic pathways, distinguishing between endogenous and exogenous metabolites and reducing false positives lgcstandards.com. This is beneficial for the quantification and reconstruction of metabolic pathways related to nordoxepin metabolism lgcstandards.com.
Development of Novel Analytical Technologies and Detection Strategies for Deuterated Metabolites
The increasing use of deuterated compounds necessitates the continuous development of novel analytical technologies and detection strategies. Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), is the primary technique for analyzing deuterated metabolites due to its sensitivity and ability to distinguish compounds based on their mass-to-charge ratio (m/z) nih.govnih.gov. This compound, with its distinct mass compared to unlabeled nordoxepin, is ideally suited for LC-MS-based quantitative methods.
However, challenges exist, such as the chromatographic deuterium (B1214612) effect (CDE), where the retention times of deuterated and unlabeled analogs can differ on chromatographic columns, potentially affecting the accuracy of quantification if not properly addressed. Research is ongoing to understand and mitigate CDE, including exploring different chromatographic stationary phases and mobile phase conditions. The development of optimized LC-MS methods specifically for deuterated metabolites, including strategies to ensure co-elution of the labeled standard and the analyte, is an active area of research nih.gov.
Furthermore, advancements in MS instrumentation, such as high-resolution mass spectrometers, enhance the ability to accurately detect and quantify deuterated metabolites in complex biological samples bdg.co.nz. The design of suitable deuterated internal standards, considering the mass increase required to avoid interference with the natural isotopic distribution of the analyte, is also a critical aspect of developing robust analytical methods nih.gov. The use of deuterated derivatization agents is another strategy being explored to improve the quantification of metabolites by GC-MS/MS.
The application of this compound as an internal standard drives the refinement of these analytical techniques, pushing the boundaries of sensitivity, specificity, and throughput in the quantification of nordoxepin and its metabolic products.
Expanding the Scope of Stable Isotope Tracer Applications in Fundamental Pre-clinical Drug Discovery and Development Research
Stable isotope tracers, including deuterated compounds like Nordoxepin-d4, have significant potential for expanding their scope in fundamental pre-clinical drug discovery and development research. Their ability to precisely track compounds and their metabolites in biological systems provides invaluable information regarding absorption, distribution, metabolism, and excretion (ADME) properties lgcstandards.com.
Stable isotope tracing in vivo allows for the investigation of physiological processes in the context of the whole animal, providing a detailed view of organ and systemic metabolism scbt.com. Applying this to Nordoxepin-d4 can help elucidate its distribution and metabolism within different tissues and organs, contributing to a more comprehensive understanding of its pharmacokinetics in a living system.
Furthermore, stable isotope-labeled compounds can be used in competitive binding experiments to evaluate the affinity and binding kinetics of compounds to receptors, aiding in the optimization of drug design lgcstandards.com. While this compound's primary application is analytical, its use as a tracer can indirectly support such studies by enabling accurate quantification in complex experimental setups. The use of stable isotope labeled compounds in pre-clinical testing can potentially reduce the time and cost associated with drug development.
Q & A
Q. What analytical methods are recommended for characterizing Nordoxepin-d4 HCl, and how can researchers ensure reproducibility?
- Methodological Answer : this compound should be characterized using hyphenated techniques such as LC-MS/MS or GC-MS to confirm isotopic purity and structural integrity. For reproducibility:
- Quantitative Analysis : Use HPLC with deuterium-specific detection (e.g., UV-Vis at 254 nm) to distinguish deuterated analogs from non-deuterated impurities .
- Isotopic Purity : Validate via isotopic ratio mass spectrometry (IRMS) to ensure ≥98% deuterium incorporation (critical for metabolic stability studies) .
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing instrumentation parameters (column type, mobile phase, flow rate) in the supplementary materials to enable replication .
Table 1 : Key Analytical Parameters for this compound (Adapted from )
| Parameter | Specification |
|---|---|
| Molecular Formula | C₁₈H₁₅D₄NO·HCl |
| Molecular Weight | 301.82 g/mol |
| Purity (HPLC) | ≥98.0% |
| Storage Conditions | -20°C, protected from light |
Q. How should researchers design experiments to synthesize this compound while minimizing isotopic scrambling?
- Methodological Answer :
- Deuterium Incorporation : Use deuterated solvents (e.g., D₂O or deuterated methanol) during synthesis to prevent hydrogen-deuterium exchange .
- Reaction Monitoring : Employ real-time NMR spectroscopy to track deuterium stability at specific positions (e.g., methyl groups) .
- Control Experiments : Compare reaction yields and isotopic purity under varying pH and temperature conditions to identify scrambling thresholds .
Q. What protocols ensure accurate purity assessment of this compound in pharmacokinetic studies?
- Methodological Answer :
- Chromatographic Validation : Perform column calibration using certified reference standards (e.g., Lipomed’s 1.0 mg/mL methanol solution) to avoid matrix interference .
- Statistical Thresholds : Apply the ICH Q2(R1) guidelines for validation parameters (linearity: R² ≥0.99; precision: RSD ≤2%) .
- Blind Testing : Include a blinded third-party lab to cross-verify purity data, reducing confirmation bias .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound in vivo?
- Methodological Answer :
- Isotope Tracing : Administer this compound and its non-deuterated analog to parallel animal cohorts. Quantify metabolites via high-resolution MS to compare CYP450-mediated oxidation rates .
- KIE Calculation : Use the formula , where and are reaction rate constants for non-deuterated and deuterated compounds, respectively. A KIE >2 indicates significant isotopic stabilization .
- Ethical Compliance : Adhere to NIH preclinical guidelines for animal studies, including sample size justification and humane endpoints .
Q. What strategies resolve contradictions in pharmacokinetic data between this compound and its parent compound?
- Methodological Answer :
- Source Analysis : Audit experimental variables (e.g., dosing regimens, animal strains) using a Fishbone diagram to identify confounding factors .
- Meta-Analysis : Aggregate data from multiple studies (≥5) to compute pooled half-life estimates, applying random-effects models to account for heterogeneity .
- Replication Studies : Publish negative results in repositories like Zenodo to mitigate publication bias .
Q. How can researchers mitigate interference from deuterated analogs in mass spectrometry-based assays?
- Methodological Answer :
- Fragmentation Optimization : Use collision-induced dissociation (CID) at 20–30 eV to differentiate this compound from endogenous metabolites .
- Internal Standards : Spike samples with a stable isotopologue (e.g., ¹³C-labeled analog) to normalize signal drift .
- Software Tools : Apply deconvolution algorithms (e.g., XCMS Online) to separate overlapping isotopic peaks .
Q. What ethical and methodological considerations apply when using this compound in human-derived cell lines?
- Methodological Answer :
- Informed Consent : Obtain IRB approval for using human tissues, specifying the compound’s experimental use in consent forms .
- Data Transparency : Share raw proteomics/transcriptomics data via platforms like PRIDE or GEO to enable independent validation .
- Risk Mitigation : Conduct cytotoxicity assays (e.g., MTT tests) at incremental doses (1–100 µM) to establish safe thresholds for in vitro models .
Key Takeaways for Researchers
- Reproducibility : Document methodologies exhaustively, referencing guidelines from Analytical Chemistry and Beilstein Journal .
- Data Integrity : Use blinded analysis and third-party validation to address contradictions .
- Ethical Compliance : Align with NIH and IRB standards for preclinical and human-derived studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
